lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate

Description

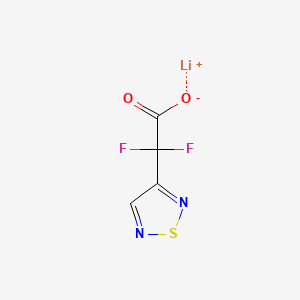

Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate is a lithium salt of a fluorinated thiadiazolylacetic acid derivative. Its structure combines a 1,2,5-thiadiazole heterocycle (a five-membered ring containing sulfur and two nitrogen atoms) with a difluoroacetate moiety, stabilized by a lithium counterion.

Properties

IUPAC Name |

lithium;2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2O2S.Li/c5-4(6,3(9)10)2-1-7-11-8-2;/h1H,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZRDDMSORQXTN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=NSN=C1C(C(=O)[O-])(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF2LiN2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate typically involves the reaction of 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure complete conversion and high yield.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate features a lithium ion bonded to a difluorinated thiadiazole derivative. The molecular formula is , with a molecular weight of approximately 186.0657 g/mol. The presence of fluorine atoms enhances the compound's stability and reactivity, making it suitable for various applications.

Medicinal Chemistry

Lithium salts have been extensively studied for their therapeutic effects, particularly in the treatment of mood disorders such as bipolar disorder. The incorporation of the thiadiazole moiety in this compound may enhance its pharmacological profile.

Case Studies

- Neuroprotective Effects : Research indicates that lithium compounds can exhibit neuroprotective effects by modulating signaling pathways involved in neuronal survival and apoptosis. Studies have shown that thiadiazole derivatives can enhance these effects by acting on specific receptors associated with neuroprotection .

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like activity in animal models. The mechanism is thought to involve the modulation of neurotransmitter systems, similar to traditional lithium treatments .

Material Science

The unique properties of this compound make it a candidate for applications in material science.

Applications

- Lithium Battery Technology : Lithium compounds are crucial in the development of advanced battery technologies. The incorporation of this compound into battery electrolytes may improve ionic conductivity and thermal stability .

- Polymer Composites : The compound can be used as an additive in polymer matrices to enhance mechanical properties and thermal resistance. Its fluorinated structure contributes to improved chemical resistance and durability .

Agricultural Chemistry

The potential use of this compound in agriculture is being explored due to its possible effects on plant growth and pest resistance.

Research Findings

- Pesticidal Properties : Initial studies suggest that this compound may possess pesticidal properties against certain agricultural pests. Its mode of action could involve disrupting metabolic pathways in target organisms .

- Plant Growth Regulation : There is evidence that lithium ions can influence plant growth by affecting cell division and elongation processes. Research into thiadiazole derivatives indicates potential for enhancing crop yields under stress conditions .

Mechanism of Action

The mechanism by which lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, while the 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate moiety can interact with different enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Thiadiazole Chemistry

Compound A : Mercaptoacetic acid derivatives with disulfide-linked 1,3,4-thiadiazole groups (e.g., 5a–d from )

- Structural Differences : Unlike the target compound, these derivatives feature a disulfide bridge (-S-S-) and lack fluorine substitution. The thiadiazole ring (1,3,4-substituted) differs in nitrogen positioning compared to the 1,2,5-thiadiazole in the target.

- Synthesis : Prepared via thiol-disulfide exchange, contrasting with the likely nucleophilic substitution or acid-base neutralization used for the lithium salt .

- Properties : Disulfide linkages may reduce solubility in polar solvents compared to the ionic lithium salt.

Compound B : Fluorinated phosphonate esters (e.g., )

- Structural Differences : These compounds replace the acetate group with a phosphonate ester and incorporate heptafluorotetrahydrofuran substituents.

- Electronic Effects : Both compounds leverage fluorine’s electronegativity, but the phosphonate group in Compound B introduces stronger electron-withdrawing effects than the acetate group.

- Applications : Fluorinated phosphonates are often explored as enzyme inhibitors or nerve agent analogs, while the target acetate may have niche roles in battery electrolytes or medicinal chemistry .

Thiazole Derivatives ()

Compound C : Thiazol-5-ylmethyl carbamates

- Ring System : Thiazole (one sulfur, one nitrogen) vs. thiadiazole (one sulfur, two nitrogens). The additional nitrogen in thiadiazole enhances aromatic stability and hydrogen-bonding capacity.

- Functional Groups : Carbamate linkages in Compound C contrast with the acetate and lithium ion in the target compound.

- Bioactivity : Thiazole derivatives are commonly bioactive (e.g., antimicrobial or antiviral), whereas fluorinated thiadiazole acetates may exhibit distinct pharmacokinetic profiles due to fluorine’s metabolic stability .

Data Table: Key Comparisons

Research Findings and Limitations

- Electronic Properties : The 1,2,5-thiadiazole ring’s electron-deficient nature, combined with fluorine’s inductive effect, may enhance the lithium salt’s conductivity in electrolyte applications. This contrasts with disulfide-linked analogs (Compound A), which prioritize redox activity .

- Stability: Fluorination in the target compound likely improves thermal and oxidative stability compared to non-fluorinated thiadiazole derivatives. However, hydrolytic stability may be lower than phosphonate analogs (Compound B) due to the acetate group’s susceptibility to esterases .

- Biological Activity : While thiazole derivatives (Compound C) are well-documented in drug discovery, the target compound’s bioactivity remains speculative. Fluorine’s role in enhancing membrane permeability could make it a candidate for central nervous system targets .

Biological Activity

Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is represented as follows:

- CAS Number : 2763759-83-5

- Molecular Formula : C4H4F2N2O2S

- SMILES Notation : [O-]C(=O)C(c1cnsn1)(F)F.[Li+]

This compound features a thiadiazole ring which is known for its diverse biological activities, including antimicrobial and antifungal properties.

Synthesis

The synthesis of this compound typically involves the reaction of lithium acetate with a difluorinated thiadiazole derivative. This process may include various conditions such as solvent choice and temperature control to optimize yield and purity. The compound has been reported to have a purity of approximately 95% in commercial preparations .

Lithium compounds are well-known for their neuroprotective effects, particularly in the treatment of bipolar disorder. The specific biological activity of this compound may be attributed to several key mechanisms:

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium ions are recognized for their ability to inhibit GSK-3, an enzyme involved in various cellular processes including cell proliferation and apoptosis. This inhibition can lead to neuroprotective effects and modulation of mood disorders .

- Modulation of Neurotransmitter Systems : Lithium has been shown to influence neurotransmitter levels such as serotonin and norepinephrine, which are critical in mood regulation .

- Antioxidant Properties : Compounds containing thiadiazole rings often exhibit antioxidant activity, which may contribute to the neuroprotective effects observed with lithium-based therapies .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound demonstrated significant reductions in markers of oxidative stress and inflammation .

- Antimicrobial Activity : Preliminary tests indicate that this compound exhibits antimicrobial properties against various bacterial strains due to its unique chemical structure that disrupts bacterial cell wall synthesis .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate, and what experimental parameters are critical for yield optimization?

- Methodological Answer : Synthesis typically involves cyclization of precursor thiadiazole derivatives. For example, thiol-disulfide exchange reactions (as in ) can be adapted by substituting mercaptoacetic acid with fluorinated analogs. Key parameters include:

- pH control (neutral to slightly basic conditions to avoid side reactions).

- Temperature : Cyclization of thiadiazoles often requires 60–80°C for 2–4 hours.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the lithium salt .

- Challenges : Fluorine substituents may reduce solubility, necessitating polar aprotic solvents (e.g., DMF) .

Q. How can researchers determine the physical and chemical properties of this compound, and what challenges arise due to its fluorinated and heterocyclic structure?

- Methodological Answer :

- Melting Point : Differential Scanning Calorimetry (DSC), though fluorine’s electronegativity may lower melting points compared to non-fluorinated analogs .

- Solubility : Test in graded solvents (water, DMSO, acetonitrile) via gravimetric analysis. The thiadiazole ring enhances polarity, but fluorination reduces aqueous solubility .

- Stability : Monitor thermal decomposition via TGA (Thermogravimetric Analysis) under nitrogen. Fluorine groups may increase thermal stability but could release HF under acidic conditions .

Q. What storage conditions and handling precautions are recommended to maintain the stability of this lithium salt?

- Methodological Answer :

- Storage : Argon-atmosphere desiccators at 4°C to prevent hygroscopic degradation and oxidation.

- Handling : Use gloveboxes for moisture-sensitive steps. Incompatible with strong acids (risk of HF release) and oxidizing agents (e.g., peroxides) .

Advanced Research Questions

Q. What advanced spectroscopic and chromatographic techniques are required to confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : NMR to resolve CF and thiadiazole environments (expected shifts: δ -110 to -120 ppm for CF).

- HRMS : High-resolution mass spectrometry (ESI+) to verify the molecular ion [M] and isotopic pattern (e.g., lithium adducts).

- XRD : Single-crystal X-ray diffraction to confirm the coordination geometry of the lithium ion .

Q. How does the reactivity of the thiadiazole ring and fluorinated acetate group influence functional group compatibility in derivatization reactions?

- Methodological Answer :

- Thiadiazole Reactivity : Susceptible to nucleophilic attack at the sulfur or nitrogen positions. For example, cross-coupling (e.g., Suzuki) requires palladium catalysts and inert conditions.

- Fluorinated Acetate : Li coordination stabilizes the carboxylate, but the CF group may sterically hinder esterification. Test reactivity with acyl chlorides under anhydrous conditions .

Q. What in vitro or in vivo assays are suitable for evaluating the biological activity of this compound, particularly in neurological or metabolic studies?

- Methodological Answer :

- Receptor Binding Assays : Screen for affinity to muscarinic (M2/M4) or adenosine receptors using radioligand displacement (e.g., H-NMS). The thiadiazole moiety may mimic heterocyclic pharmacophores in receptor ligands .

- Cellular Toxicity : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess IC values. Fluorinated compounds often exhibit enhanced blood-brain barrier penetration .

Q. How can researchers resolve contradictions between theoretical predictions (e.g., computational models) and experimental data (e.g., synthetic yield or bioactivity)?

- Methodological Answer :

- Synthetic Yield Discrepancies : Re-evaluate reaction intermediates via LC-MS to identify side products (e.g., hydrolysis of the thiadiazole ring). Adjust stoichiometry of lithium precursors .

- Bioactivity Mismatches : Use molecular dynamics simulations to assess binding pose flexibility. For example, fluorination may alter electrostatic interactions not captured in docking studies .

Q. What computational approaches are recommended to model the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites.

- Molecular Docking : AutoDock Vina to simulate interactions with target receptors (e.g., M4 subtype). Parameterize fluorine atoms with corrected partial charges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.